O-Methyl Atorvastatin hemicalcium is a chemical compound that serves as an impurity of atorvastatin, a widely used medication for lowering cholesterol levels. Atorvastatin is classified as a statin, specifically a 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor, which plays a crucial role in managing hypercholesterolemia and preventing cardiovascular diseases. O-Methyl Atorvastatin hemicalcium is not the primary therapeutic agent but is significant in the context of atorvastatin's synthesis and quality control.
The compound is derived from atorvastatin, which itself is synthesized through various chemical processes. O-Methyl Atorvastatin hemicalcium can be produced as a byproduct during the synthesis of atorvastatin or through specific synthetic routes that modify the atorvastatin structure.
O-Methyl Atorvastatin hemicalcium falls under the category of pharmaceutical impurities. It is essential to monitor and control such impurities in drug manufacturing to ensure safety and efficacy.
The synthesis of O-Methyl Atorvastatin hemicalcium typically involves several key steps, starting from atorvastatin. The methods used can vary based on the desired purity and yield.
The synthesis process may involve:
O-Methyl Atorvastatin hemicalcium has a complex molecular structure characterized by multiple functional groups typical of statins. The presence of a methyl group distinguishes it from standard atorvastatin.
O-Methyl Atorvastatin hemicalcium can undergo various chemical reactions similar to other statins:
The reaction conditions (temperature, pH, solvent) must be carefully controlled to maximize yield and minimize byproducts.
O-Methyl Atorvastatin hemicalcium functions similarly to atorvastatin in inhibiting 3-hydroxy-3-methylglutaryl coenzyme A reductase. This inhibition leads to decreased cholesterol synthesis in the liver and increased uptake of low-density lipoprotein cholesterol from the bloodstream.
O-Methyl Atorvastatin hemicalcium primarily serves as a reference standard in analytical chemistry for quality control during atorvastatin production. It is also used in research settings to study the effects of impurities on drug efficacy and safety profiles.
O-Methyl Atorvastatin hemicalcium (CAS 887196-29-4) arises as a process-related impurity during the synthesis of atorvastatin, specifically through the regioselective methylation of the C5 hydroxyl group in the dihydroxyheptanoic acid side chain. This modification generates a methyl ether derivative while preserving the pharmacologically critical pyrrole ring and anilide functionalities. The methylation typically occurs under acidic conditions during deprotection steps or via unintended side reactions with methanol/ethanol solvents. Catalytic strategies involving acid catalysts (e.g., HCl in alcoholic solvents) can accelerate this O-alkylation, which competes with the intended deketalization or ester hydrolysis reactions [1] [5] [7].
Stereochemical outcomes are significant, as the (3R,5R) configuration of native atorvastatin must remain unaltered to maintain structural fidelity. Studies show that O-methylation preferentially targets the C5 hydroxyl group due to steric accessibility and electronic factors, leaving the C3 hydroxyl group less affected. The reaction proceeds with retention of configuration, as confirmed by chiral HPLC and nuclear magnetic resonance (NMR) analyses of isolated O-methyl derivatives. Kinetic studies indicate that higher temperatures (>60°C) and protic solvents (e.g., isopropanol/water mixtures) increase methylation rates by 20–40%, necessitating strict control during industrial synthesis to minimize this impurity [7] [9].
Table 1: Catalytic Systems Influencing O-Methylation Regioselectivity
Catalyst | Solvent System | Temperature (°C) | Reaction Rate (k, min⁻¹) | Stereoretention |
---|---|---|---|---|
HCl (0.1 M) | MeOH/H₂O (3:1) | 40 | 0.015 | >98% |
H₂SO₄ (0.1 M) | EtOH/H₂O (3:1) | 60 | 0.028 | 95% |
None | IPA/H₂O (4:1) | 60 | 0.005 | >99% |
The hemicalcium salt configuration of atorvastatin involves a 2:1 stoichiometric complex between two atorvastatin anions and one calcium cation (Ca²⁺). This coordination stabilizes the molecule for pharmaceutical use but introduces complexities during purification. O-Methyl Atorvastatin hemicalcium forms analogous coordination complexes, where calcium bridges the carboxylate groups of two O-methyl atorvastatin molecules. Thermodynamic stability is governed by lattice energy and solvation effects, with the hemicalcium form exhibiting higher solubility in organic solvents (e.g., ethyl acetate) than in water—a property exploited for impurity extraction [7] [9].
Crystallization kinetics significantly impact polymorph selection. Form F (a known atorvastatin polymorph) nucleates preferentially under high-supersaturation conditions, but O-methyl derivatives may co-crystallize due to structural similarity, creating solid solutions. Ethyl acetate extraction leverages the high organic solubility of the hemicalcium salt, enabling isolation from aqueous hydrolysate mixtures. Kinetic studies reveal that calcium acetate achieves faster counter-ion exchange than calcium hydroxide due to solubility limitations of the latter, which prolongs reaction times and promotes byproduct formation [2] [6] [7].
Table 2: Thermodynamic Parameters of Hemicalcium Salt Formation
Calcium Source | Solvent System | Reaction Time (h) | Solubility in EtOAc (mg/mL) | Crystal Form |
---|---|---|---|---|
Calcium acetate | H₂O/EtOAc | 1.5 | 58.7 | Amorphous |
Calcium hydroxide | H₂O/MeOH | 4.0 | 12.2 | Form F |
Calcium chloride | H₂O only | 2.5 | <0.5 | Hydrate |
O-Methyl Atorvastatin hemicalcium is one of ≥5 major impurities identified during atorvastatin synthesis, typically constituting 0.2–1.8% of crude reaction mixtures depending on process variables. Key factors influencing its generation include:
Advanced characterization techniques (e.g., LC-MS, NMR) distinguish O-methyl atorvastatin (molecular formula C₃₄H₃₇FN₂O₅·¹/₂Ca, MW 591.71) from lactone or desfluoro impurities. Its characteristic [M+H]⁺ peak appears at m/z 569.2, with methyl ether confirmation via ¹H NMR (singlet at δ 3.32 ppm) [1] [5].
Table 3: Impact of Reaction Variables on O-Methyl Impurity Yield
Reaction Step | Condition Modifier | O-Methyl Impurity (%) | Dominant Byproduct |
---|---|---|---|
Deprotection | HCl/MeOH | 1.8 | O-Methyl atorvastatin |
Deprotection | HCl/IPA | 0.3 | Atorvastatin lactone |
Hydrolysis | NaOH (1.15 equiv.) | 0.5 | None |
Hydrolysis | NaOH (2.0 equiv.) | 1.2 | Epimerized atorvastatin |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1